molecular formula C9H14N4O2 B256801 6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one

6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one

Cat. No.: B256801
M. Wt: 210.23 g/mol
InChI Key: HWEPUWLRTVAAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a triazine ring substituted with a methyl group and a tetrahydro-2-furanylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-furylmethylamine
  • 2-furanmethanol, tetrahydro-5-methyl-
  • tetrahydro-2-furanylmethyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methyl-5-oxo-4,4a,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

6-methyl-5-(((tetrahydrofuran-2-yl)methyl)amino)-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-methyl-5-(oxolan-2-ylmethylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H14N4O2/c1-6-8(11-9(14)13-12-6)10-5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H2,10,11,13,14)

InChI Key

HWEPUWLRTVAAPL-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCC2CCCO2

Canonical SMILES

CC1=NNC(=O)N=C1NCC2CCCO2

Origin of Product

United States

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